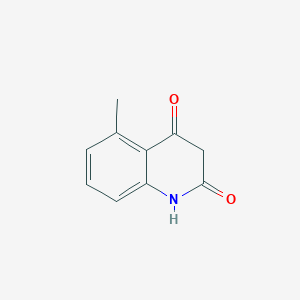
5-Methylquinoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinoline-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitriles with carbon dioxide in the presence of ionic liquids. For instance, 1-butyl-3-methylimidazolium acetate can act as both a solvent and a catalyst, facilitating the reaction at atmospheric pressure to yield high product yields .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale reactions using similar synthetic routes. The use of ionic liquids in industrial settings can enhance the efficiency and sustainability of the production process, allowing for the recycling of catalysts and solvents .
化学反应分析
Types of Reactions
5-Methylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include a wide range of quinoline derivatives with different functional groups, which can be further utilized in various applications .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
作用机制
The mechanism of action of 5-Methylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these enzymes and disrupt their activity contributes to its therapeutic potential .
相似化合物的比较
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Similar in structure but with different biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
5-Methylquinoline-2,4(1H,3H)-dione stands out due to its unique combination of chemical reactivity and biological activity.
属性
分子式 |
C10H9NO2 |
|---|---|
分子量 |
175.18 g/mol |
IUPAC 名称 |
5-methyl-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-10(6)8(12)5-9(13)11-7/h2-4H,5H2,1H3,(H,11,13) |
InChI 键 |
SERLBGBMESPVNT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=O)CC(=O)NC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















